2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride
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Overview
Description
2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyclopropyl group and a methyl group attached to the pyrimidine ring. It is commonly used in scientific research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer activities.
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential drug candidates.
Molecular Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group.
2-Cyclopropyl-6-ethylpyrimidine: Similar structure but with an ethyl group instead of a methyl group.
2-Cyclopropyl-4-methylpyrimidine: Lacks the 6-methyl group present in the target compound.
Uniqueness
2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both cyclopropyl and methyl groups imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-5-4-7(9)11-8(10-5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCRVKPGWNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413905-19-6 |
Source
|
Record name | 2-cyclopropyl-6-methylpyrimidin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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